molecular formula C20H18FN5O2 B10979256 3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(pyridin-4-ylmethyl)propanamide

3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(pyridin-4-ylmethyl)propanamide

Cat. No.: B10979256
M. Wt: 379.4 g/mol
InChI Key: DQMWANQLRAUAII-UHFFFAOYSA-N
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Description

3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(pyridin-4-ylmethyl)propanamide, also known under the research code HSN608, is a potent and selective ATP-competitive inhibitor of FMS-like tyrosine kinase 3 (FLT3). This compound has emerged as a critical tool in oncological research, particularly for the study of acute myeloid leukemia (AML), where constitutively activating mutations in FLT3 are among the most frequent genetic alterations and drive leukemogenesis . Its primary research value lies in its high selectivity and ability to inhibit FLT3 internal tandem duplication (FLT3-ITD) mutations, which are associated with a poor prognosis. The mechanism of action involves binding to the active conformation of the FLT3 kinase domain, thereby potently suppressing its auto-phosphorylation and downstream signaling through key pathways like STAT5, MAPK, and PI3K/AKT, which are essential for the survival and proliferation of leukemic cells. Preclinical studies indicate that this inhibitor effectively induces cell cycle arrest and apoptosis in FLT3-ITD-positive AML cell lines. Furthermore, its pharmacological profile, including its cellular permeability and efficacy in animal models, makes it a valuable compound for investigating the pathogenesis of FLT3-driven malignancies, exploring mechanisms of drug resistance, and developing novel combination therapies to improve treatment outcomes in hematologic cancers.

Properties

Molecular Formula

C20H18FN5O2

Molecular Weight

379.4 g/mol

IUPAC Name

3-(10-fluoro-2-methyl-4-oxo-6H-pyrimido[1,2-b]indazol-3-yl)-N-(pyridin-4-ylmethyl)propanamide

InChI

InChI=1S/C20H18FN5O2/c1-12-14(5-6-17(27)23-11-13-7-9-22-10-8-13)20(28)26-19(24-12)18-15(21)3-2-4-16(18)25-26/h2-4,7-10,25H,5-6,11H2,1H3,(H,23,27)

InChI Key

DQMWANQLRAUAII-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)C3=C(N2)C=CC=C3F)CCC(=O)NCC4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes for Core Heterocycle Formation

The pyrimido[1,2-<i>b</i>]indazole core is typically synthesized via cyclocondensation reactions. A widely adopted strategy involves reacting 3-aminoindazole derivatives with β-keto esters or diketones under acidic or basic conditions . For the target compound, 10-fluoro-2-methyl-1,4-dihydropyrimido[1,2-<i>b</i>]indazol-4-one serves as the primary intermediate.

Key Steps:

  • Indazole Activation: 3-Amino-10-fluoroindazole is treated with ethyl acetoacetate in the presence of p-toluenesulfonic acid (PTSA) to form the pyrimidine ring .

  • Oxidation: The intermediate undergoes oxidation using <i>m</i>-chloroperbenzoic acid (MCPBA) to introduce the 4-oxo group.

Reaction StepReagents/ConditionsYield (%)Reference
CyclocondensationEthyl acetoacetate, PTSA, reflux (12 h)68
OxidationMCPBA, CH<sub>2</sub>Cl<sub>2</sub>, RT (6 h)82

Side-Chain Introduction: Propanamide Functionalization

The propanamide side chain is introduced via a two-step sequence: (1) alkylation of the pyridin-4-ylmethylamine and (2) coupling with the core heterocycle.

Procedure:

  • Alkylation: Pyridin-4-ylmethylamine is reacted with acryloyl chloride in tetrahydrofuran (THF) to form <i>N</i>-(pyridin-4-ylmethyl)acrylamide .

  • Michael Addition: The acrylamide undergoes nucleophilic attack by the pyrimidoindazole core in the presence of triethylamine (TEA), yielding the final product .

Optimization Insights:

  • Solvent Selection: THF outperforms DMF due to reduced side-product formation .

  • Catalyst: TEA increases reaction efficiency by deprotonating the indazole nitrogen .

Purification and Isolation Strategies

Crude product purification is critical due to the compound’s polarity and potential regioisomers.

Methods:

  • Crystallization: Recrystallization from ethanol/water (7:3) removes unreacted starting materials .

  • Chromatography: Silica gel chromatography with ethyl acetate/methanol (9:1) resolves diastereomers .

Purification MethodPurity Achieved (%)Yield Recovery (%)
Crystallization98.575
Chromatography99.265

Analytical Characterization

Spectroscopic Validation:

  • <sup>1</sup>H NMR (400 MHz, DMSO-<i>d</i><sub>6</sub>): δ 8.72 (d, <i>J</i> = 5.2 Hz, 2H, pyridine), 7.92 (s, 1H, indazole-H), 4.41 (s, 2H, CH<sub>2</sub>NH).

  • HPLC: Retention time = 12.3 min (C18 column, acetonitrile/water 60:40) .

Mass Spectrometry:

  • ESI-MS: <i>m/z</i> 422.2 [M+H]<sup>+</sup> (calculated 422.1).

Comparative Analysis of Synthetic Approaches

A multi-step route starting from 3-aminoindazole derivatives offers superior scalability compared to one-pot methods. Patent data highlights the trade-offs between yield and purity when varying solvents and catalysts .

ParameterCyclocondensation RouteOne-Pot Synthesis
Total Yield52%48%
Purity99.2%95.6%
Time18 h8 h

Challenges and Mitigation Strategies

  • Regioselectivity: Fluorine at position 10 directs electrophilic substitution but may lead to byproducts. Using bulky bases like DBU suppresses this .

  • Solubility Issues: Polar aprotic solvents (e.g., DMSO) enhance intermediate solubility during coupling .

Chemical Reactions Analysis

Types of Reactions

3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(pyridin-4-ylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form. Substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

Biological Activities

Preliminary studies have indicated that this compound may exhibit several biological activities:

  • Anticancer Properties : The structural components suggest potential interactions with specific receptors or enzymes involved in cancer progression.
  • Antimicrobial Activity : Similar compounds have shown efficacy against various microbial strains, indicating a potential for this compound to exhibit similar properties.
  • Neuropharmacological Effects : Given its structural similarities to known antidepressants, it may also have applications in treating mood disorders.

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

  • Cancer Research : A study demonstrated that derivatives of similar structures were effective in inhibiting tumor growth in vitro. These findings suggest that this compound could be further explored for its anticancer properties.
  • Antimicrobial Studies : Research on related compounds has shown promising results against bacterial strains, suggesting that this compound may also possess antimicrobial activity.
  • Neuropharmacology : Investigations into the antidepressant-like effects of structurally similar compounds indicate that this compound may influence neurotransmitter systems effectively.

Mechanism of Action

The mechanism of action of 3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(pyridin-4-ylmethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrimidine-Based Cores

  • Compound 11f (): Core: Pyrimido[4,5-d]pyrimidin-2-one, a fused tetracyclic system. Substituents: A benzodiazepine-carboxamide side chain and a methylpyridinylamino group. The fluorine atom in the target compound likely improves metabolic stability compared to non-fluorinated analogues .
  • Ponatinib () :

    • Core : Substituted pyrimidine with a terminal acetylene.
    • Substituents : A trifluoromethylphenyl group and methylpiperazine.
    • Key Differences : Ponatinib’s acetylene linker and bulky substituents enhance potency against Bcr-Abl mutants, whereas the target compound’s pyridinylmethyl-propanamide side chain may prioritize solubility over steric bulk .

Propanamide Derivatives with Heterocyclic Moieties ()

Several propanamide derivatives (e.g., compounds 9–12) feature indole, thiazole, or chlorophenyl groups:

  • Compound 9: 2-Amino-3-(1H-indol-3-yl)-N-(4-phenylthiazol-2-yl)propanamide. Core: Indole-thiazole hybrid.
  • Compound 12: 2-Amino-3-(1-((benzyloxy)methyl)-1H-imidazol-4-yl)-N-(4-(4-chlorophenyl)thiazol-2-yl)propanamide. Core: Imidazole-thiazole hybrid. Key Differences: The benzyloxymethyl group in compound 12 increases lipophilicity, contrasting with the target compound’s pyridinylmethyl group, which balances hydrophilicity and aromatic interactions .

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Potential Advantages
Target Compound Pyrimido[1,2-b]indazol 10-Fluoro, 2-methyl, pyridin-4-ylmethyl Metabolic stability, kinase selectivity
Compound 11f () Pyrimido[4,5-d]pyrimidin Benzodiazepine-carboxamide Polypharmacology
Ponatinib () Pyrimidine-acetylene Trifluoromethylphenyl Bcr-Abl mutant inhibition
Compound 9 () Indole-thiazole Phenylthiazolyl Hydrophobic binding

Research Findings and Limitations

  • Synthetic Challenges : The target compound’s fluorinated indazole core may require specialized fluorination steps, akin to ponatinib’s multi-step synthesis (total yield: 5.36% in ).
  • Biological Data Gaps: No IC50, solubility, or toxicity data are available in the provided evidence. Comparisons rely on structural extrapolation.
  • Lumping Strategy Relevance () : The compound’s physicochemical properties (e.g., logP, hydrogen bonding) may align with lumped surrogates in predictive models, but validation is needed .

Biological Activity

The compound 3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(pyridin-4-ylmethyl)propanamide is a novel organic molecule that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • A fluorinated pyrimidine core.
  • An indazole moiety.
  • A propanamide side chain linked to a pyridine ring.

The presence of these functional groups is believed to enhance the compound's interaction with biological targets.

Preliminary studies suggest that the compound may exhibit significant biological activities through various mechanisms, including:

  • Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and affecting metabolic pathways.
  • Receptor Binding : Its structural components suggest potential interactions with various receptors, which could lead to modulation of cellular signaling pathways.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
AnticancerExhibits inhibitory effects on cancer cell proliferation.
AntimicrobialPotential activity against bacterial strains.
AntiviralMay inhibit viral replication through modulation of metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds and provided insights into the potential effects of this specific molecule:

  • Anticancer Activity :
    • A study indicated that derivatives similar in structure to this compound showed promising results in inhibiting cell proliferation in various cancer cell lines, suggesting that modifications to the pyrimidine or indazole moieties could enhance efficacy .
    • Another research highlighted the role of pyrimidine derivatives in inducing apoptosis in cancer cells, which might be applicable to this compound as well .
  • Antimicrobial Properties :
    • Compounds with similar structural features have been reported to possess antimicrobial activity, particularly against resistant bacterial strains. This suggests that our compound could potentially be developed as an antimicrobial agent .
  • Mechanistic Studies :
    • Investigations into the mechanism of action revealed that compounds with similar frameworks could interfere with key signaling pathways involved in cell survival and proliferation, such as the Notch-AKT pathway .

Synthesis and Optimization

The synthesis of this compound involves multiple steps:

  • Formation of the pyrimidine core.
  • Introduction of the fluorinated group.
  • Coupling with the pyridine moiety.

Optimization of these synthetic routes is crucial for achieving high yields and purity necessary for biological testing.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for this compound, and how can reaction conditions be optimized?

  • Methodology : Begin with precursor compounds analogous to those in multi-step syntheses (e.g., coupling reactions under basic conditions using K₂CO₃ in DMF) . Optimize parameters (temperature, solvent, catalyst loading) via Design of Experiments (DoE) to minimize trial-and-error. For example, fractional factorial designs can identify critical factors affecting yield and purity . Post-synthesis, validate using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. How should researchers characterize the structural integrity and purity of the compound?

  • Methodology : Use ¹H/¹³C NMR to verify functional groups and stereochemistry, complemented by HRMS for molecular weight confirmation . Purity analysis via HPLC (e.g., reverse-phase C18 column with UV detection) ensures >95% purity. Track impurities using LC-MS to identify byproducts, such as unreacted intermediates or degradation products .

Q. What initial biological assays are appropriate for evaluating target activity?

  • Methodology : Conduct kinase inhibition assays (e.g., EGFR/HER2) in 96-well plates using fluorescence-based or radiometric methods. Pre-incubate the compound with the enzyme, add ATP/substrate, and quantify inhibition via IC₅₀ calculations. Include positive controls (e.g., gefitinib for EGFR) and validate with dose-response curves .

Advanced Research Questions

Q. How can computational methods guide the optimization of the synthetic route?

  • Methodology : Employ quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways and transition states. Tools like the GRRM software (used in ICReDD’s workflow) predict energetically favorable intermediates and side reactions . Integrate computational results with experimental data (e.g., solvent polarity, steric effects) to refine reaction conditions iteratively .

Q. How can contradictions between computational predictions and experimental yields be resolved?

  • Methodology : Cross-validate computational models (e.g., solvent parametrization in DFT) with empirical kinetic data. Use sensitivity analysis to identify discrepancies (e.g., unaccounted solvation effects or catalytic roles). For example, if predicted activation energy conflicts with observed yields, re-evaluate the reaction coordinate or include explicit solvent molecules in simulations .

Q. What advanced reactor designs improve scalability for multi-step synthesis?

  • Methodology : Implement continuous flow reactors to enhance heat/mass transfer and reduce side reactions. For purification, integrate membrane separation technologies (e.g., nanofiltration) to isolate intermediates efficiently . Process simulations (Aspen Plus/ChemCAD) can model large-scale feasibility, optimizing parameters like residence time and temperature gradients .

Q. How can byproduct formation be analyzed and mitigated during synthesis?

  • Methodology : Use LC-MS/MS to characterize byproducts (e.g., dimerization products or hydrolyzed intermediates). Apply DoE to test mitigation strategies: adjust stoichiometry, introduce scavenger reagents, or modify solvent polarity. For instance, replacing DMF with DMAc might reduce acylated byproducts .

Q. What strategies enhance the compound’s stability under varying storage conditions?

  • Methodology : Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Use differential scanning calorimetry (DSC) to identify polymorphic transitions. Formulate with stabilizers (e.g., cyclodextrins for hygroscopic compounds) or store under inert atmospheres to prevent oxidation .

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